Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate
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Overview
Description
“Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate” is a complex organic compound. It contains a tert-butoxycarbonyl group, which finds large applications in synthetic organic chemistry . This compound also contains a sodium sulfinate group, which is a powerful building block for the synthesis of organosulfur compounds .
Synthesis Analysis
A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . Sodium sulfinates, like the one in this compound, can be prepared and utilized as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-butoxycarbonyl group and a sodium sulfinate group . The tert-butoxycarbonyl group is a crowded group that elicits a unique reactivity pattern .Chemical Reactions Analysis
Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Scientific Research Applications
Synthesis of Tertiary Butyl Esters
Tertiary butyl esters find large applications in synthetic organic chemistry . Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can be used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .
Preparation of Sodium Sulfinates
Sodium sulfinates, including Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They have emerged as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
Synthesis of Organosulfur Compounds
Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . This includes the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Sulfonyl Radical-Triggered Ring-Closing Sulfonylation
The significant achievement of developing sulfonyl radical-triggered ring-closing sulfonylation has been made . Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can be used in these reactions .
Multicomponent Reactions
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can be used in multicomponent reactions . These reactions are a type of reaction in which three or more reactants combine to form a product .
Site-Selective C–H Sulfonylation
The most promising site-selective C–H sulfonylation can be achieved using Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate . This is a type of reaction where a hydrogen atom in a specific position in an organic compound is replaced by a sulfonyl group .
Photoredox Catalytic Transformations
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can be used in photoredox catalytic transformations . These are reactions that use light to excite a photocatalyst, which can then transfer electrons to other molecules .
Electrochemical Synthesis of Sodium Sulfinates
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can be synthesized electrochemically . This is a process where electricity is used to drive a chemical reaction .
Mechanism of Action
Future Directions
The future directions in the research and application of this compound could involve exploring its potential uses in synthetic organic chemistry, given the versatility of the tert-butoxycarbonyl and sodium sulfinate groups . Further studies could also focus on developing more efficient and sustainable methods for its synthesis .
properties
IUPAC Name |
sodium;(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBOYVLZCSVHQB-DDWIOCJRSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate |
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